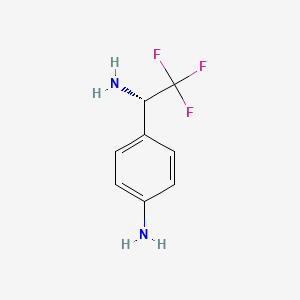

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine is a chiral compound featuring an amino group attached to a trifluoroethyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-nitrophenylamine.

Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Trifluoroethylation: The amino group is then reacted with a trifluoroethylating agent, such as trifluoroethyl iodide, under basic conditions to introduce the trifluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The trifluoroethyl group can be reduced under specific conditions to yield ethyl derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Ethyl derivatives.

Substitution: Nitrated or sulfonated phenyl derivatives.

Scientific Research Applications

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of advanced materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

- (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

Uniqueness

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine is unique due to the position of the trifluoroethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Biological Activity

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine, also known as 4-(1-Amino-2,2,2-trifluoroethyl)aniline, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, effects on cellular processes, and research findings from various studies.

The compound exhibits significant interactions with enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are critical for the metabolism of various substrates. These interactions can lead to either inhibition or activation of enzymatic activity. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets.

| Property | Description |

|---|---|

| Enzyme Interaction | Binds to cytochrome P450 enzymes; can inhibit or activate activity |

| Molecular Mechanism | Alters enzyme conformation through binding interactions |

| Stability | Generally stable under standard conditions; may degrade over time |

Cellular Effects

This compound influences various cellular processes. It modulates signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Additionally, the compound affects gene expression and cellular metabolism by interacting with specific receptors or enzymes.

Case Study: Impact on Cellular Signaling

In a laboratory setting, the compound was tested on various cell lines to observe its effects on signaling pathways. Results indicated that at certain concentrations, it significantly altered the phosphorylation status of key proteins involved in the MAPK pathway. This suggests a potential role in therapeutic applications targeting cell growth and differentiation.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. Low doses may have minimal effects, while higher doses can lead to significant biochemical changes. Toxicological studies highlight that excessive doses can result in adverse effects, underscoring the importance of dosage optimization.

Table 2: Dosage Response in Animal Studies

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 1 | Minimal biochemical changes |

| 10 | Significant modulation of enzyme activity |

| 50 | Toxic effects observed; adverse physiological responses |

Metabolic Pathways

The compound undergoes biotransformation through various metabolic pathways involving oxidation and conjugation. Cytochrome P450 enzymes play a pivotal role in this process, leading to the formation of metabolites with distinct biological properties. Understanding these metabolic pathways is crucial for predicting pharmacokinetic behavior.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to conformational changes that alter their activity. For instance, studies have shown that the compound can inhibit certain enzymatic activities by occupying their active sites .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the binding interactions between this compound and its targets. These simulations reveal critical intermolecular contacts that stabilize the binding conformation and enhance inhibitory effects on target proteins .

Scientific Research Applications

The compound's unique properties make it suitable for various scientific applications:

- Medicinal Chemistry : Investigated for potential use as an enzyme inhibitor in drug development.

- Biochemistry : Used as a building block in synthesizing complex organic molecules.

- Pharmaceuticals : Explored for its bioactive properties in developing fluorinated drugs.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

4-[(1S)-1-amino-2,2,2-trifluoroethyl]aniline |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m0/s1 |

InChI Key |

OBHDPXUAHBSVPI-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.